molecular formula C20H23N3O3S2 B2685160 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923374-04-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2685160
CAS No.: 923374-04-3
M. Wt: 417.54
InChI Key: NODWHTDXRYDYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound designed for research applications. Its structure integrates key pharmacophores, including a 3-cyano-4,5-dimethylthiophene moiety and a 1-tosylpiperidine-4-carboxamide group, which are commonly investigated in medicinal chemistry for their potential biological activities. The presence of the nitrile (cyano) group is of particular interest, as this functionality is found in numerous pharmaceuticals and is known to act as a hydrogen bond acceptor, often mimicking carbonyl groups in interactions with biological targets . Compounds with similar structural frameworks, featuring the N-(3-cyano-4,5-dimethylthiophen-2-yl) group, have been explored as potential anti-inflammatory agents through molecular docking studies, showing affinity for enzymes like 5-lipoxygenase (5-LOX) . Furthermore, molecular hybrids containing thiophene and carboxamide subunits are frequently studied in agrochemical research for their fungicidal properties, demonstrating the versatility of this chemotype . The tosyl (p-toluenesulfonyl) group is a common feature used to modulate the molecular properties and reactivity of compounds. Researchers may find this compound valuable as a building block or lead compound in various discovery programs. This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-4-6-17(7-5-13)28(25,26)23-10-8-16(9-11-23)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,16H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWHTDXRYDYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural components:

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The structure includes a piperidine ring, a tosyl group, and a cyano-substituted thiophene, which are critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the same class. For instance, piperidine derivatives have been evaluated for their efficacy against HIV-1. The compound's structural similarities suggest it may exhibit comparable activity.

  • Mechanism of Action : The compound likely acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting the reverse transcriptase enzyme crucial for HIV replication.
  • Efficacy : Preliminary data indicate that modifications in the piperidine and thiophene moieties can enhance antiviral potency. For example, derivatives with specific substitutions showed EC₅₀ values ranging from 1.75 nmol/L to 173 nmol/L against HIV-1 strains .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures exhibit cytotoxic effects, leading to apoptosis in malignant cells.
  • Selectivity Index : The selectivity index (SI) is crucial for evaluating the safety profile of these compounds. A higher SI indicates lower toxicity to normal cells compared to cancer cells.

Data Tables

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound.

CompoundEC₅₀ (nmol/L)CC₅₀ (μmol/L)SI (CC₅₀/EC₅₀)
9a2.2021597,727
15a1.7511766,857
ETR2.8183.329.6
RPV1.0010.710.7

Study on Antiviral Efficacy

A study conducted by researchers aimed at optimizing piperidine derivatives for HIV treatment found that certain modifications significantly increased antiviral activity while maintaining low cytotoxicity . The study tested various analogs against wild-type HIV-1 and several resistant strains.

Anticancer Research

In another investigation focused on anticancer properties, compounds similar to this compound were evaluated in different cancer cell lines including breast and lung cancer models. The results indicated promising cytotoxic effects with IC₅₀ values suggesting effective doses for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (from )
  • Core Structure: Tetrahydrobenzothiophene with a 3-cyano group.
  • Key Substituents : Thiadiazole-sulfanyl-acetamide and pyrazolone moieties.
  • Comparison :
    • The thiophene core is shared, but Compound A includes a fused cyclohexene ring (tetrahydrobenzothiophene) and lacks the tosylpiperidine group.
    • The thiadiazole-pyrazolone hybrid in Compound A may enhance binding to 5-LOX compared to the tosylpiperidine-carboxamide in the target compound.
Compound B : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (from –3)
  • Core Structure: Pyridine with 3-cyano and distyryl substituents.
  • Key Substituents : Thioacetamide and 4-chlorophenyl groups.
  • Activity: High insecticidal activity against cowpea aphids (toxic ratio = 8.3) due to the open-chain structure and cyano group .
  • Comparison: The cyano group is critical for bioactivity in both compounds. Compound B’s pyridine-thioacetamide architecture contrasts with the thiophene-carboxamide in the target compound, suggesting divergent target selectivity.
Compound C : 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (from –3)
  • Core Structure: Cyclized thieno[2,3-b]pyridine.
  • Key Substituents: Amino group and distyryl chains.
  • Activity: Lower insecticidal activity (toxic ratio = 2.1) due to cyclization and absence of the cyano group .

Structure-Activity Relationship (SAR) Insights

Feature Target Compound Compound A Compound B Compound C
Core Ring Thiophene Tetrahydrobenzothiophene Pyridine Thieno[2,3-b]pyridine
Cyano Group Present (position 3) Present (position 3) Present (position 3) Absent
Key Substituent Tosylpiperidine-carboxamide Thiadiazole-pyrazolone Thioacetamide Amino-carboxamide
Bioactivity Inferred: Potential 5-LOX/kinase inhibition 5-LOX inhibition Insecticidal (toxic: 8.3) Insecticidal (toxic: 2.1)
Pharmacophore Cyano + sulfonic acid Cyano + thiadiazole Cyano + thioacetamide Amino + distyryl
  • Cyano Group Impact: The 3-cyano group is a conserved pharmacophore in Compounds A, B, and the target, correlating with enhanced bioactivity (e.g., 5-LOX binding in A, aphid toxicity in B) .
  • Role of Substituents :
    • Tosylpiperidine in the target compound may improve solubility or target access compared to thiadiazole (A) or thioacetamide (B).
    • Cyclization (as in Compound C) reduces activity, favoring open-chain analogues like the target compound .

Research Findings and Implications

  • Anti-Inflammatory Potential: Compound A’s 5-LOX inhibition suggests the target compound’s thiophene-carboxamide scaffold could be optimized for similar applications .
  • Insecticidal Activity: Compound B’s toxicity data imply that the target’s cyano-thiophene architecture might be repurposed for pest control, pending empirical validation.
  • Synthetic Flexibility : The target compound’s modular structure (thiophene + tosylpiperidine) allows for derivatization, akin to the pyrazolone-thiadiazole hybrid in Compound A .

Q & A

Q. What are the key synthetic pathways for N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Piperidine ring functionalization : Tosylation of the piperidine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Thiophene coupling : Introduction of the 3-cyano-4,5-dimethylthiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Carboxamide formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the amine-containing thiophene derivative . Optimization requires control of solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling steps), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC or GC-MS to confirm purity (>95% by area normalization) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., tosyl group δ ~7.7 ppm for aromatic protons; piperidine protons δ 1.5–3.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ expected for C₂₀H₂₂N₃O₃S₂: m/z 424.1054) .
    • X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

Structural analogs (e.g., thiophene-piperidine hybrids) suggest:

  • Kinase inhibition : Potential interaction with ATP-binding pockets due to the tosyl group’s sulfonamide moiety .
  • Cellular permeability : Enhanced by the lipophilic thiophene and piperidine groups . Preliminary assays should focus on enzyme inhibition (e.g., IC₅₀ determination against kinases like EGFR or MAPK) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, ATP concentration in kinase assays) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution : Modify the thiophene’s cyano group (e.g., replace with carboxamide) or piperidine’s tosyl group (e.g., swap with mesyl) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.